Cas no 15057-50-8 (1,4-Benzodioxin-6-ethanamine,2,3-dihydro-N,N-dimethyl-a-phenyl-, hydrochloride (1:1))

1,4-Benzodioxin-6-ethanamine,2,3-dihydro-N,N-dimethyl-a-phenyl-, hydrochloride (1:1) structure
15057-50-8 structure
Product Name:1,4-Benzodioxin-6-ethanamine,2,3-dihydro-N,N-dimethyl-a-phenyl-, hydrochloride (1:1)
CAS No:15057-50-8
MF:C18H22ClNO2
MW:319.82578420639
CID:161330
PubChem ID:27015
Update Time:2025-04-19

1,4-Benzodioxin-6-ethanamine,2,3-dihydro-N,N-dimethyl-a-phenyl-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzodioxin-6-ethanamine,2,3-dihydro-N,N-dimethyl-a-phenyl-, hydrochloride (1:1)
    • [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylethyl]-dimethylazanium,chloride
    • 15057-50-8
    • 1,4-BENZODIOXAN-6-ETHYLAMINE, N,N-DIMETHYL-alpha-PHENYL-, HYDROCHLORIDE
    • N,N-Dimethyl-alpha-phenyl-1,4-benzodioxan-6-ethylamine hydrochloride
    • Inchi: 1S/C18H21NO2.ClH/c1-19(2)16(15-6-4-3-5-7-15)12-14-8-9-17-18(13-14)21-11-10-20-17;/h3-9,13,16H,10-12H2,1-2H3;1H
    • InChI Key: WPSBBVYUJIHVCZ-UHFFFAOYSA-N
    • SMILES: [Cl-].O1CCOC2C=CC(=CC1=2)CC(C1C=CC=CC=1)[NH+](C)C

Computed Properties

  • Exact Mass: 296.9618
  • Monoisotopic Mass: 319.133907
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 314
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 22.9

Experimental Properties

  • Boiling Point: 370.8°Cat760mmHg
  • Flash Point: 117.1°C
  • PSA: 24.36
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